Thiepan-4-one

Description

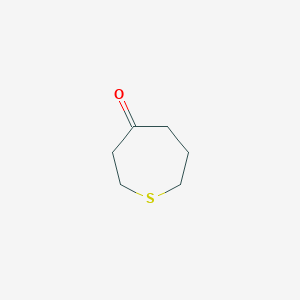

Structure

3D Structure

Properties

IUPAC Name |

thiepan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c7-6-2-1-4-8-5-3-6/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCDOWQBRJYXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22072-22-6 | |

| Record name | thiepan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thiepan 4 One and Its Derivatives

Cyclization Strategies for the Thiepane (B16028) Ring System Formation

The formation of the seven-membered thiepane ring is a key challenge in the synthesis of thiepan-4-one and its analogues. Chemists have developed both intramolecular and intermolecular strategies to achieve this, often leveraging well-established reaction mechanisms adapted for the construction of this specific heterocyclic system.

Intramolecular Cyclization Reactions Leading to this compound

Intramolecular cyclization, where a single molecule bearing reactive functional groups at different positions reacts with itself to form a ring, is a prevalent strategy for synthesizing the thiepane nucleus. These reactions are often favored due to their kinetic efficiency, as the reactive ends are held in proximity, reducing the entropic barrier to cyclization. altabioscience.com

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of unsaturated rings of various sizes, including seven-membered systems. wikipedia.orgrsc.org The reaction involves the intramolecular metathesis of a diene, catalyzed by transition metal complexes, typically containing ruthenium or tungsten, to form a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.orgorganic-chemistry.org This method is valued for its high functional group tolerance. organic-chemistry.org

In the context of thiepane synthesis, an acyclic precursor containing a sulfur atom and two terminal alkene moieties is required. The RCM reaction then forges the cyclic carbon backbone. For instance, N-allylation of a precursor containing a nitrogen atom, followed by RCM, has been successfully used to afford a trihydroxyazepane, a nitrogen-containing seven-membered ring, demonstrating the applicability of this method to related heterocyclic systems. rsc.org Subsequent modification of the resulting unsaturated thiepane, such as reduction of the double bond, would be necessary to yield a saturated thiepane ring like that in this compound. The synthesis of various dibenzoheteropines, including those with sulfur, has been achieved via RCM, showcasing the method's utility in creating fused seven-membered heterocyclic rings. acs.org

| Catalyst | Substrate Type | Product Type | Key Features |

| Grubbs' Catalysts (1st & 2nd Gen) | Acyclic dienes with a sulfur atom in the backbone | Unsaturated thiepanes (Thiepines) | High functional group tolerance; forms a C=C bond in the ring. wikipedia.orgorganic-chemistry.org |

| Hoveyda-Grubbs Catalyst (2nd Gen) | Bis(2-vinylphenyl)sulfides | Dibenzo[b,f]thiepines | Effective for creating fused aromatic thiepine (B12651377) systems. acs.org |

| WCl₆/Me₄Sn | Diene-containing precursors | Macrolide with a thiepane feature | Early example of RCM for large ring synthesis. wikipedia.org |

This table summarizes common catalyst systems and substrate types used in Ring-Closing Metathesis for the synthesis of thiepane and thiepine ring systems.

Intramolecular aldol (B89426) condensations and related reactions, such as the Dieckmann condensation, are classic methods for forming cyclic ketones and β-keto esters, respectively. These reactions are fundamental in the synthesis of 5- and 6-membered rings and can be extended to the formation of seven-membered rings like this compound, although this is sometimes less favorable. organicchemistrytutor.comwikipedia.org

For an intramolecular aldol condensation to yield a this compound derivative, a linear precursor containing a sulfur atom and two carbonyl groups (dialdehyde, diketone, or keto-aldehyde) at appropriate positions is required. Under basic or acidic conditions, an enolate or enol forms at one of the α-carbons and attacks the other carbonyl group, leading to a cyclic β-hydroxy ketone, which can then dehydrate to form a cyclic α,β-unsaturated ketone. organicchemistrytutor.commasterorganicchemistry.comyoutube.com

The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, involving the reaction of a diester with a base to form a cyclic β-keto ester. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com A substrate such as diethyl 4-thiaheptanedioate could, in principle, undergo Dieckmann condensation using a base like sodium ethoxide to form ethyl 4-oxothiepane-3-carboxylate. Subsequent hydrolysis and decarboxylation would then yield this compound. The formation of five- and six-membered rings is generally more efficient, but seven-membered rings can be synthesized using this method. wikipedia.org

| Reaction Name | Substrate Type | Reagent | Product Type |

| Intramolecular Aldol Condensation | Dicarbonyl compound with a sulfur backbone | Base (e.g., NaOH) or Acid | Cyclic β-hydroxy ketone or α,β-unsaturated ketone. organicchemistrytutor.comyoutube.com |

| Dieckmann Condensation | Diester with a sulfur backbone | Base (e.g., NaOEt) | Cyclic β-keto ester. wikipedia.orgorganic-chemistry.org |

This table illustrates the application of intramolecular condensation reactions for the synthesis of precursors to or derivatives of this compound.

Radical cyclization reactions are powerful transformations that form cyclic products via radical intermediates. wikipedia.org These reactions are typically initiated by the generation of a radical, which then undergoes an intramolecular addition to a multiple bond (e.g., an alkene or alkyne). numberanalytics.com The resulting cyclized radical is then quenched to give the final product. wikipedia.org

For the synthesis of a thiepane ring, a suitable acyclic precursor would contain a radical precursor (e.g., a halide or xanthate) and an unsaturated moiety, with a sulfur atom positioned appropriately in the connecting chain. The key step involves the intramolecular attack of the generated radical onto the multiple bond. wikipedia.org Tandem radical cyclizations have been developed to rapidly construct complex polycyclic systems, demonstrating the power of this methodology. rsc.org While five- and six-membered rings are the most common products of radical cyclization, the formation of seven-membered rings is also feasible, though sometimes less common. wikipedia.org A cobalt-catalyzed intramolecular C-H alkylation of a thioether-linked diazo precursor has been shown to form an α-phenyltetrahydrothiophene, indicating the potential of metalloradical cyclization for creating sulfur-containing heterocycles. nih.gov

| Radical Precursor | Initiator/Catalyst | Quenching Agent | Key Features |

| Alkyl Halide | Bu₃SnH, AIBN | Bu₃SnH | Classic method for radical generation and cyclization. libretexts.org |

| Diazo Compound | Co(II) complex | (from substrate) | Metalloradical catalysis enables cyclization onto saturated C-H bonds. nih.gov |

| γ,δ-Unsaturated Carboxylic Acid | Electrochemistry (Oxidation) | (Elimination) | Green method using electrochemistry to generate radicals for annulation. nih.gov |

This table outlines different approaches within radical cyclization that can be adapted for the synthesis of the thiepan ring system.

The formation of the thiepane ring can be achieved through classical intramolecular nucleophilic substitution, where a sulfur-containing nucleophile displaces a leaving group within the same molecule. wikipedia.org A common approach involves an open-chain precursor with a thiol at one end and a good leaving group (e.g., halide, tosylate) at the other. ontosight.ai In the presence of a base, the thiol is deprotonated to a thiolate, which then performs an intramolecular Sₙ2 reaction to close the ring.

A related strategy is cyclodehydration, where the ring is closed by forming a carbon-sulfur bond with the concomitant removal of a water molecule. For instance, the reaction of a mercapto-alcohol under acidic conditions can lead to cyclization. These nucleophilic substitution-based methods are fundamental in heterocyclic synthesis. quimicaorganica.org On-resin cyclization via intramolecular thioether formation has been used to create 19-membered macrocycles, highlighting the robustness of this bond-forming reaction. rhhz.net

| Nucleophile | Leaving Group | Conditions | Product Type |

| Thiol (-SH) | Halide (-Br, -Cl) | Base (e.g., NaH, K₂CO₃) | Saturated thiepane ring. ontosight.ai |

| Thiol (-SH) | Tosylate (-OTs) | Base | Saturated thiepane ring. |

| Thiol (-SH) | Alcohol (-OH) | Acid (Dehydration) | Saturated thiepane ring. |

This table summarizes intramolecular nucleophilic substitution methods for the formation of the thiepane ring.

Intermolecular Approaches to the this compound Skeleton

Intermolecular reactions construct the thiepane ring by combining two or more smaller molecules. While often requiring more steps or careful control of stoichiometry compared to intramolecular cyclizations, these methods can offer greater flexibility in accessing diverse derivatives.

One potential intermolecular strategy involves a [5+2] cycloaddition. For example, nickel-catalyzed formal [5+2] cycloadditions of benzothiophenes with alkynes have been reported to produce seven-membered benzothiepines via ring expansion. researchgate.net Another approach could involve the reaction of a 1,6-dielectrophile with a sulfide (B99878) source like sodium sulfide. For instance, reacting 1,6-dichloro-4-heptanone with Na₂S could theoretically produce this compound directly. A one-pot conjugate addition and acylation reaction between α,β-unsaturated esters and 1,2-amino thiols has been developed to efficiently synthesize 1,4-thiazepanones, a related seven-membered ring system containing both sulfur and nitrogen. nih.gov This highlights the potential of tandem intermolecular reactions to build the core structure.

| Reactant 1 Type | Reactant 2 Type | Catalyst/Conditions | Key Features |

| Five-membered benzothiophene | Alkyne | Nickel catalyst | Formal [5+2] cycloaddition leading to ring expansion. researchgate.net |

| 1,6-Dihalide | Sodium Sulfide (Na₂S) | - | Double nucleophilic substitution to form the thiepane ring. ontosight.ai |

| α,β-Unsaturated Ester | 1,2-Amino Thiol | One-pot reaction | Forms 1,4-thiazepanones, demonstrating a strategy for related heterocycles. nih.gov |

This table provides an overview of potential intermolecular strategies for constructing the thiepane ring system.

Hetero-Diels-Alder Reactions and Analogues for Thiepane Precursors

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has a heteroatom variant that is instrumental in constructing heterocyclic systems. wikipedia.org The hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, provides a direct pathway to six-membered heterocycles like thiopyrans, which are key precursors to thiepanes. nih.govbeilstein-journals.org

Specifically, thioketones have been shown to act as "superdienophiles" or heterodienes in [4+2] cycloaddition reactions. beilstein-journals.org For instance, the reaction of hetaryl and aryl thioketones with acetylenic dienophiles can yield thiopyran derivatives. These reactions proceed in a chemo- and regioselective manner, often followed by a rearrangement, such as a 1,3-hydrogen shift, to form the stable aromatic thiopyran ring. beilstein-journals.org While these methods typically yield thiopyran or dihydrothiopyran rings, subsequent reduction or ring expansion methodologies can lead to the seven-membered thiepane system. The versatility of the Diels-Alder reaction allows for the introduction of various substituents on the precursor ring, which can then be carried over to the final thiepane-4-one structure. wikipedia.org

Recent studies have demonstrated that thiochalcones can undergo highly regio- and stereoselective hetero-Diels-Alder reactions with dienophiles like 1-phenyl-4H-phosphinin-4-one 1-oxide, yielding fused thiopyran heterocycles. mdpi.com Such strategies highlight the potential for creating complex polycyclic systems that incorporate the thiopyran moiety, which could be further transformed into thiepane derivatives. nih.gov

| Diene/Dienophile Partner 1 | Diene/Dienophile Partner 2 | Product Type | Reference |

| Thiobenzophenone (Heterodiene) | Dimethyl acetylenedicarboxylate | Rearranged Thiopyran | beilstein-journals.org |

| Hetaryl Thioketone (Heterodiene) | Acetylenecarboxylates | Fused Thiopyran | beilstein-journals.org |

| Thiochalcone (Heterodiene) | 1-Phenyl-4H-phosphinin-4-one 1-oxide | Fused P,S-Heterocycle | mdpi.com |

| Nitroso Dienophile | Conjugated Diene | 1,2-Oxazine (Analogue) | beilstein-journals.org |

Multicomponent Reactions Incorporating this compound Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient pathway to complex molecules. mdpi.comchemicalpapers.com The development of MCRs for synthesizing sulfur-containing heterocycles is an area of growing interest.

For example, a three-component reaction involving aryldiazonium salts, a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), and alkyl bromides can produce aryl alkyl thioethers, demonstrating a method for C-S bond formation in a multicomponent fashion. organic-chemistry.org While not directly yielding a thiepane ring, such methodologies establish a precedent for the convergent assembly of sulfur-containing compounds. Another approach involves the synthesis of 1,3-thiazine derivatives through a microwave-assisted three-component hetero-Diels-Alder reaction, showcasing the power of MCRs in building six-membered sulfur heterocycles that could serve as precursors to thiepanes. nih.gov

The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that generate high molecular diversity. mdpi.com The Groebke-Blackburn-Bienaymé reaction, another isocyanide-based MCR, produces 3-aminoimidazoles but demonstrates the principle of forming heterocyclic rings through a complex cascade. mdpi.com Adapting these powerful MCR strategies to incorporate a sulfur-containing building block, such as a mercapto-aldehyde or mercapto-ketone, could provide a novel and direct entry to highly substituted this compound derivatives. rsc.org

Post-Synthetic Functionalization and Derivatization of this compound

Once the this compound core is synthesized, its chemical reactivity can be exploited to introduce a wide array of functional groups at various positions on the ring.

α-Functionalization Strategies at the Ketone Position

The carbon atoms adjacent to the carbonyl group (α-carbons) are particularly reactive due to the ability to form a nucleophilic enolate intermediate. leah4sci.com This reactivity is the basis for numerous strategies to functionalize the C3 and C5 positions of this compound. researchgate.net An alternative "umpolung" strategy involves converting the carbonyl compound into an electrophile for reaction with various nucleophiles. springernature.comchemrxiv.org

Enolate Chemistry and Alkylation Reactions

The formation of an enolate by deprotonation of an α-carbon is a classic method for forming carbon-carbon bonds. libretexts.org For an unsymmetrical ketone like this compound, the choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate, allowing for regioselective alkylation. libretexts.org

Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted "kinetic" enolate. libretexts.org Conversely, weaker bases like sodium ethoxide at room temperature tend to produce the more stable, more substituted "thermodynamic" enolate. libretexts.org The resulting nucleophilic enolate can then react with an electrophile, such as an alkyl halide, in an SN2-type reaction to form a new C-C bond at the α-position. libretexts.orgmt.combyjus.com This methodology is fundamental for elaborating the carbon skeleton of this compound derivatives.

| Base | Conditions | Enolate Type | Product | Reference |

| LDA | THF, -78°C | Kinetic | Less substituted α-alkylation | libretexts.org |

| NaOEt | EtOH, RT | Thermodynamic | More substituted α-alkylation | libretexts.org |

| Sodium Amide | N/A | Strong Base | Prevents multiple alkylations | libretexts.org |

Halogenation and Subsequent Cross-Coupling Transformations

Introducing a halogen at the α-position provides a synthetic handle for further transformations, most notably transition-metal-catalyzed cross-coupling reactions. leah4sci.com α-Halogenation can be achieved under acidic or basic conditions using various halogenating reagents. sigmaaldrich.comrsc.org

Once the α-halothiepanone is formed, it can serve as a substrate in cross-coupling reactions like the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), or Buchwald-Hartwig (using amines or alcohols) reactions. rsc.orgnih.gov This two-step sequence effectively allows for the formation of C-C, C-N, and C-O bonds at the α-position. For instance, palladium-catalyzed coupling of aryl halides with ketone enolates is a well-established method for α-arylation. organic-chemistry.org A recent development involves a Ni(I)-catalyzed cross-coupling of arylthianthrenium salts to produce aryl halides, showcasing novel catalytic cycles for halogenation. nih.gov The regioselectivity of cross-coupling on polyhalogenated heterocycles can often be predicted, although it is influenced by electronic and steric factors. baranlab.org This halogenation/cross-coupling strategy significantly expands the diversity of accessible this compound derivatives.

| Reaction | Reagent Type | Bond Formed | Catalyst (Typical) | Reference |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C-C | Palladium | nih.gov |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Palladium/Copper | rsc.org |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium | organic-chemistry.org |

| α-Arylation | Aryl Halide | C-C (sp²) | Palladium | organic-chemistry.org |

Functionalization of the Thioether and Other Ring Positions

Beyond the α-carbons, the thioether sulfur atom itself is a key site for functionalization. The sulfur can be readily oxidized to form the corresponding sulfoxide (B87167) or sulfone using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA). beilstein-journals.org These oxidized derivatives can have significantly different chemical and physical properties.

Furthermore, transition-metal-catalyzed C–H functionalization has emerged as a powerful strategy for derivatizing thioethers. nih.govpku.edu.cn In these reactions, the sulfur atom can act as a directing group, guiding a metal catalyst to activate and functionalize a specific C-H bond elsewhere in the molecule. This allows for the selective introduction of new groups at positions that are traditionally unreactive, such as the β or γ carbons of the thiepane ring. Both C(sp²)–H and the more challenging C(sp³)–H bonds can be targeted, providing a modern and efficient route to novel thioether-containing compounds. nih.govrsc.org

Oxidation of the Sulfur Atom: Sulfoxides and Sulfones

The oxidation of the sulfur atom in the this compound ring is a fundamental transformation that yields the corresponding this compound-1-oxide (sulfoxide) and this compound-1,1-dioxide (sulfone). The controlled and selective oxidation of sulfides to either sulfoxides or sulfones is a significant area of synthetic chemistry. researchgate.netjchemrev.com Complete oxidation to the sulfone is often more straightforward than achieving a mild oxidation to the sulfoxide. dntb.gov.ua

The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation. thieme-connect.com Hydrogen peroxide (H₂O₂) is a versatile and environmentally friendly oxidant for these transformations. beilstein-journals.org The selectivity towards sulfoxide or sulfone can often be controlled by the stoichiometry of the oxidant and the use of specific catalysts. For instance, oxidation with H₂O₂ catalyzed by tantalum carbide can yield sulfoxides, while niobium carbide as a catalyst under similar conditions affords sulfones. organic-chemistry.orgorganic-chemistry.org

A variety of reagents have been developed for the selective oxidation of sulfides. jchemrev.com Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) esters, are known for the clean and selective oxidation of sulfides to sulfoxides without significant formation of the sulfone byproduct. thieme-connect.com Other systems, like urea-hydrogen peroxide in the presence of phthalic anhydride, also provide a metal-free method for oxidizing sulfides directly to sulfones. organic-chemistry.org For azole-containing thioethers, oxidation with one equivalent of hydrogen peroxide can selectively produce the sulfoxide, whereas an excess of the oxidant at higher temperatures leads to the sulfone. beilstein-journals.org

Table 1: Selected Reagents for the Oxidation of Sulfides

| Oxidizing System | Product | Characteristics | Citations |

|---|---|---|---|

| H₂O₂ / Tantalum Carbide | Sulfoxide | High yield, catalyst is reusable. | organic-chemistry.orgorganic-chemistry.org |

| H₂O₂ / Niobium Carbide | Sulfone | High yield, catalyst is reusable. | organic-chemistry.orgorganic-chemistry.org |

| IBX-esters | Sulfoxide | Clean reaction, no over-oxidation, compatible with many functional groups. | thieme-connect.com |

| Urea-H₂O₂ / Phthalic Anhydride | Sulfone | Metal-free, environmentally benign. | organic-chemistry.org |

| H₅IO₆ / FeCl₃ | Sulfoxide | Selective oxidation catalyzed by iron(III) chloride. | organic-chemistry.org |

| p-Xylylenebis(triphenylphosphonium tribromide) | Sulfoxide | Green, reusable reagent, mild conditions. | ijnc.ir |

Electrophilic and Nucleophilic Additions to Substituted this compound Analogues

The carbonyl group and the potential for unsaturation in the heterocyclic ring make this compound analogues susceptible to both nucleophilic and electrophilic addition reactions. These reactions are key for further functionalization.

Electrophilic Additions Electrophilic addition reactions typically occur at carbon-carbon double bonds. In the context of this compound, this would apply to unsaturated analogues, such as α,β-unsaturated thiepanones. The conjugated system in these molecules makes the β-carbon susceptible to attack due to the electron-withdrawing nature of the carbonyl group. fiveable.me This polarization makes the β-carbon electrophilic. masterorganicchemistry.com The reaction involves an electrophile adding to the C=C double bond, leading to the formation of new sigma bonds. fiveable.me

Nucleophilic Additions Nucleophilic additions are characteristic reactions of the carbonyl group in this compound and its derivatives. For α,β-unsaturated analogues, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-conjugate addition). pressbooks.pubopenstax.orglibretexts.orglibretexts.org

1,2-Addition (Direct Addition): This reaction is favored with strong, "hard" nucleophiles, such as Grignard reagents or organolithium reagents. The nucleophile directly attacks the electrophilic carbonyl carbon. pressbooks.pub

1,4-Addition (Conjugate Addition): Weaker, "soft" nucleophiles, including amines, thiols, and organocuprates (Gilman reagents), tend to favor conjugate addition. masterorganicchemistry.compressbooks.pub The reaction is driven by the electrophilic nature of the β-carbon within the conjugated system. openstax.orglibretexts.orglibretexts.org The initial product is a resonance-stabilized enolate, which is then protonated to yield the saturated ketone. openstax.orglibretexts.orglibretexts.org The use of hexamethylphosphoramide (B148902) (HMPA) has been shown to induce conjugate addition of simple 2-lithio-1,3-dithianes to cyclic α,β-unsaturated ketones, which otherwise undergo only 1,2-addition. rsc.org

Table 2: Comparison of Nucleophilic Addition Pathways for α,β-Unsaturated Ketones

| Addition Type | Favored Nucleophiles | Site of Attack | Initial Product | Final Product | Citations |

|---|---|---|---|---|---|

| 1,2-Addition | Strong/"Hard" (e.g., Grignard, Organolithiums) | Carbonyl Carbon | Alkoxide | Alcohol (after workup) | pressbooks.pub |

| 1,4-Addition | Weak/"Soft" (e.g., Amines, Thiols, Organocuprates) | β-Carbon | Enolate | Saturated Ketone (after workup) | masterorganicchemistry.compressbooks.pubopenstax.orglibretexts.orglibretexts.org |

Stereoselective Synthesis of Chiral this compound Analogues

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic synthesis. wikipedia.org Stereoselective synthesis refers to methods that preferentially form one stereoisomer over another. msu.edu For this compound analogues, this involves establishing specific configurations at one or more stereocenters within the seven-membered ring.

Asymmetric Induction in Cyclization Reactions

Asymmetric induction is the process where a chiral feature in the substrate, reagent, or catalyst influences the formation of a new chiral center, leading to an unequal formation of stereoisomers. wikipedia.orgyoutube.com In the synthesis of chiral this compound analogues, this can be achieved during the ring-forming cyclization step.

A powerful strategy is substrate-controlled asymmetric cyclization, which uses the inherent chirality of the starting material to direct the stereochemical outcome of the ring closure. chim.itmdpi.comrsc.org This approach is often used in the synthesis of natural products and leverages readily available chiral starting materials, such as amino acids or carbohydrates. mdpi.comnih.gov The pre-existing stereocenter in the acyclic precursor guides the formation of new stereocenters during the cyclization, a method that can be more economically and environmentally attractive than using external chiral agents. mdpi.com For example, the electrophilic addition of a selenium species to a carbon-carbon double bond in an enantiomerically pure substrate can initiate a cyclization cascade that produces chiral heterocycles with high diastereoselectivity. chim.it

Chiral Auxiliary and Organocatalysis Approaches for this compound Derivatization

Chiral Auxiliaries A chiral auxiliary is a chiral compound temporarily attached to a substrate to control the stereochemistry of a reaction. wikipedia.orgdu.ac.innumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This method is a form of substrate-controlled synthesis. rsc.org

Chiral oxazolidinones, for instance, are widely used auxiliaries. wikipedia.org When attached to a molecule, they can direct subsequent reactions like alkylations or aldol reactions with high diastereoselectivity. wikipedia.org For acyclic ketones, chiral N-amino cyclic carbamate (B1207046) hydrazones have been used as effective auxiliaries for asymmetric α-alkylation, allowing the reaction to proceed with excellent stereoselectivity. researchgate.net This general principle can be applied to the derivatization of pre-formed this compound or its precursors to introduce new stereocenters with high levels of control.

Organocatalysis Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. ajchem-b.com This field has provided powerful tools for constructing chiral heterocyclic compounds. sioc-journal.cnacs.org Chiral amines and their derivatives, such as those derived from cinchona alkaloids or proline, can activate substrates in a stereocontrolled manner. ajchem-b.com For instance, the conjugate addition of nucleophiles to cyclic enones can be rendered highly enantioselective through the use of a chiral organocatalyst. nih.gov These catalysts operate by forming transient, chiral intermediates (like iminium or enamine ions) that guide the approach of the reacting partner, thereby controlling the stereochemistry of the final product. ajchem-b.com This approach could be applied to synthesize chiral this compound derivatives from unsaturated precursors.

Enzymatic Biotransformations for Stereoselective Synthesis

Biocatalysis, using either isolated enzymes or whole-cell systems, offers a green and highly selective method for preparing chiral compounds. ucl.ac.uk Enzymes like alcohol dehydrogenases (ADHs), ene-reductases (ERs), and monooxygenases are particularly useful for the stereoselective synthesis of chiral ketones and their derivatives. nih.govharvard.edu

The enantioselective reduction of a prochiral ketone is a common enzymatic transformation. harvard.edu Various microorganisms and their isolated ADHs can reduce cyclic ketones to chiral alcohols with high enantiopurity. researchgate.netrsc.org For example, Geotrichum candidum has been used for the stereoselective reduction of heterocyclic ketones. researchgate.net

For producing chiral sulfoxides, fungal biocatalysts are effective. The enantioselective oxidation of heterocyclic sulfides has been achieved using fungi such as Helminthosporium species and Mortierella isabellina, which can produce chiral sulfoxides with high enantiomeric purity. cdnsciencepub.comcdnsciencepub.com The stereochemical outcome (R or S configuration) often depends on the specific fungal strain and the substrate structure. cdnsciencepub.comcdnsciencepub.com Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs) have also been employed for the enantiodivergent synthesis of optically pure sulfoxides. ucl.ac.uk

Table 3: Examples of Enzymatic Biotransformations for Chiral Synthesis

| Enzyme/Organism Class | Transformation | Substrate Type | Product Type | Key Features | Citations |

|---|---|---|---|---|---|

| Alcohol Dehydrogenases (ADHs) | Ketone Reduction | Cyclic Ketones | Chiral Alcohols | High enantioselectivity, broad substrate range for some enzymes. | nih.govresearchgate.netrsc.org |

| Ene-Reductases (ERs) | C=C Double Bond Reduction | α,β-Unsaturated Cyclic Ketones | Chiral Saturated Ketones | Stereospecific, can be combined with ADHs for multi-step synthesis. | nih.govacs.org |

| Fungal Monooxygenases | Sulfide Oxidation | Heterocyclic Sulfides | Chiral Sulfoxides | High enantiomeric purity, stereochemical outcome depends on the fungal strain. | cdnsciencepub.comcdnsciencepub.com |

Chemical Reactivity and Transformation Pathways of Thiepan 4 One

Carbonyl Reactivity of the Thiepan-4-one Moiety

The carbonyl group in this compound is the primary site for a variety of chemical transformations. The polarized carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions to the Ketone Carbonyl

Nucleophilic addition is a fundamental reaction of ketones like this compound. google.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. google.com Subsequent protonation of the resulting alkoxide yields an alcohol derivative.

Hydride and Organometallic Reductions to Thiepan-4-ol Derivatives

The ketone functionality of this compound can be readily reduced to a secondary alcohol, Thiepan-4-ol, using hydride-based reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). biotrend.comquora.com Sodium borohydride is a milder reagent, typically used in protic solvents like methanol (B129727) or ethanol, and is highly selective for aldehydes and ketones. youtube.com Lithium aluminum hydride is a much stronger reducing agent capable of reducing a wider range of functional groups, and reactions are typically carried out in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF). biotrend.commasterorganicchemistry.com

Organometallic reagents, such as Grignard reagents (R-MgX), also react with this compound via nucleophilic addition. organicchemistrydata.orgorganic-chemistry.org The addition of a Grignard reagent to the carbonyl carbon, followed by an acidic workup, results in the formation of a tertiary alcohol where the alkyl, aryl, or vinyl group from the Grignard reagent has been added to the C4 position of the thiepane (B16028) ring. adichemistry.commasterorganicchemistry.comlibretexts.org

| Reaction Type | Reagent | Solvent | Product |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Thiepan-4-ol |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | Thiepan-4-ol |

| Organometallic Addition | Alkyl/Aryl Magnesium Halide (RMgX) | Diethyl Ether/THF | 4-Alkyl/Aryl-thiepan-4-ol |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond. The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to transform aldehydes and ketones into alkenes. wikipedia.orglibretexts.orgnist.gov The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 4-methylenethiepane. wikipedia.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgnrochemistry.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides and can react efficiently with ketones. nrochemistry.comalfa-chemistry.com The HWE reaction typically favors the formation of (E)-alkenes and the water-soluble phosphate (B84403) byproduct simplifies purification. organicchemistrydata.orgwikipedia.orgalfa-chemistry.com For instance, reacting this compound with the anion of triethyl phosphonoacetate would be expected to produce ethyl (thiepan-4-ylidene)acetate.

| Reaction | Reagent Type | Example Reagent | Expected Product with this compound |

| Wittig Reaction | Phosphonium Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-Methylenethiepane |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Anion of Triethyl phosphonoacetate | Ethyl (thiepan-4-ylidene)acetate |

Addition of Nitrogen and Sulfur Nucleophiles

This compound reacts with primary and secondary amines, which act as nitrogen nucleophiles. The reaction with a primary amine typically yields an imine, while a secondary amine forms an enamine through the loss of a water molecule. organicchemistrytutor.com These reactions are often catalyzed by acid.

Sulfur nucleophiles also add to the carbonyl carbon of this compound. For example, reaction with a thiol (R-SH) under acidic conditions can form a thioacetal (or thioketal). A particularly common transformation is the reaction with a dithiol, such as ethane-1,2-dithiol, to form a cyclic 1,3-dithiolane. wikipedia.org This reaction is often used to protect the ketone functionality during other synthetic steps. wikipedia.org

α-Proton Reactivity and Enolization Pathways

The protons on the carbon atoms adjacent to the carbonyl group in this compound (the α-protons at the C3 and C5 positions) are acidic and can be removed by a base to form an enolate ion. This enolate is a key nucleophilic intermediate in several important carbon-carbon bond-forming reactions.

Condensation Reactions (Aldol, Knoevenagel, Mannich)

Aldol (B89426) Condensation: In an aldol condensation, the enolate of this compound can act as a nucleophile and add to another carbonyl compound (an aldehyde or another ketone). wikipedia.orgmasterorganicchemistry.com For instance, in a mixed aldol condensation with an aldehyde like benzaldehyde (B42025), the enolate of this compound would attack the benzaldehyde carbonyl. mnstate.eduumkc.edu The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating to yield an α,β-unsaturated ketone (an enone). researchgate.net Research on the closely related tetrahydro-4H-thiopyran-4-one has demonstrated its participation in two-directional aldol reactions. molaid.com

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of a ketone with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate) in the presence of a basic catalyst. wikipedia.org The reaction of this compound with an active methylene compound like malononitrile would proceed via nucleophilic addition followed by dehydration to yield a dicyanomethylene derivative, 2-(thiepan-4-ylidene)malononitrile. researchgate.netjocpr.com

Mannich Reaction: The Mannich reaction is a three-component condensation involving a ketone, an aldehyde (typically formaldehyde), and a primary or secondary amine or ammonia. adichemistry.comwikipedia.orgnumberanalytics.com In this reaction, this compound would first form an enol, which then attacks a pre-formed iminium ion (generated from the amine and formaldehyde). libretexts.orgchemistrysteps.com The product is a β-amino-carbonyl compound known as a Mannich base. adichemistry.com For example, reacting this compound with formaldehyde (B43269) and dimethylamine (B145610) would yield 5-(dimethylaminomethyl)this compound.

| Condensation Reaction | Reactants | Expected Product |

| Aldol Condensation | This compound, Benzaldehyde, Base | 3-Benzylidene-thiepan-4-one (after dehydration) |

| Knoevenagel Condensation | This compound, Malononitrile, Base (e.g., piperidine) | 2-(Thiepan-4-ylidene)malononitrile |

| Mannich Reaction | This compound, Formaldehyde, Dimethylamine | 5-(Dimethylaminomethyl)this compound |

Reactions with Electrophiles at the α-Position

The carbon atoms adjacent to the carbonyl group in this compound, known as the α-positions (C3 and C5), possess acidic protons. The presence of the electron-withdrawing carbonyl group facilitates the removal of these protons by a base to form a resonance-stabilized intermediate called an enolate. utdallas.edumasterorganicchemistry.com This enolate is a potent nucleophile and readily reacts with various electrophiles, leading to the formation of a new carbon-carbon bond at the α-position. utdallas.eduucalgary.calibretexts.org

The general mechanism involves the deprotonation of an α-hydrogen by a base to create the enolate anion. This anion then attacks an electrophilic species in a nucleophilic substitution or addition reaction. utdallas.edupearson.com For alkylation, the enolate attacks an alkyl halide in a process that follows an SN2 pathway, making primary and methyl halides the most suitable electrophiles to avoid competing elimination reactions. ucalgary.calibretexts.org The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, preventing side reactions of the base with the electrophile. utdallas.edumnstate.edu

While specific studies detailing the α-alkylation of this compound itself are not extensively documented in readily available literature, the principles of enolate chemistry are broadly applicable. researchgate.netarkat-usa.org The reaction would proceed by forming the this compound enolate, which would then react with an electrophile such as an alkyl halide (e.g., methyl iodide) or an acyl chloride.

Table 1: General Scheme for α-Alkylation of this compound

| Reactant | Reagents | Product | Reaction Type |

| This compound | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., R-X) | α-Substituted this compound | Enolate Alkylation |

Reactions Involving the Thioether Linkage within the Ring

The sulfur atom in the thiepane ring is a site of significant reactivity, particularly towards oxidation and in desulfurization processes.

The thioether in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) (this compound 1-oxide) and subsequently the sulfone (this compound 1,1-dioxide). organic-chemistry.orgorganic-chemistry.orgnih.gov This transformation is a common and synthetically useful reaction for thioethers. jchemrev.com The degree of oxidation can typically be controlled by the choice of oxidant and the stoichiometry. organic-chemistry.orgorganic-chemistry.org Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), often with a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgnih.gov

For instance, the use of one equivalent of an oxidant like m-CPBA under controlled conditions generally yields the sulfoxide. The application of a second equivalent or stronger oxidizing conditions leads to the formation of the sulfone. organic-chemistry.org Catalytic systems, such as those employing tantalum carbide or niobium carbide with hydrogen peroxide, have been shown to provide high selectivity for either the sulfoxide or the sulfone, respectively. organic-chemistry.org

Table 2: Oxidation Products of this compound

| Starting Material | Product | Oxidation State of Sulfur |

| This compound | This compound 1-oxide | +IV (in S=O) |

| This compound 1-oxide | This compound 1,1-dioxide | +VI (in O=S=O) |

The oxidation of thioethers to sulfoxides is understood to proceed via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent (e.g., a peroxy acid). libretexts.orgucl.ac.uk The reaction is generally bimolecular. For cyclic sulfides like this compound, this reaction introduces a new stereocenter at the sulfur atom, leading to the possibility of syn and anti (or cis and trans) diastereomers, depending on whether the oxygen atom is added to the same or opposite face relative to other ring substituents.

The stereochemical outcome of the oxidation can be influenced by steric and electronic factors within the substrate. In the absence of directing groups, oxidation often occurs from the less sterically hindered face of the molecule. The mechanism involves the conversion of reduced sulfur compounds to sulfite (B76179) and then to sulfate. libretexts.org This process is a key part of the biogeochemical sulfur cycle, carried out by sulfur-oxidizing microorganisms. libretexts.orgnih.gov

The oxidation of the sulfur atom from a thioether to a sulfoxide and then to a sulfone has a profound impact on the geometry and electronic properties of the thiepane ring. nih.govmdpi.com The introduction of the polar sulfoxide (S=O) or sulfone (O=S=O) group alters the ring's conformational preferences. iiarjournals.orgutdallas.edu The seven-membered thiepane ring is inherently flexible, and the introduction of the S=O group adds a significant dipole and potential for hydrogen bonding, which can stabilize certain conformations over others. researchgate.netethz.ch

In related cyclic systems, it has been shown that the sulfone group is a strong electron-withdrawing group, which can increase the acidity of neighboring protons and influence the reactivity of other functional groups. nih.govresearchgate.net For example, the rate of ring expansion reactions in related thiazepinone systems was found to be significantly higher for sulfones compared to their thioether precursors, highlighting the activating effect of sulfur oxidation. nih.govresearchgate.net Furthermore, the conformational rigidity and electronic nature of the oxidized ring can affect its biological activity and interactions with macromolecules. iiarjournals.org

Desulfurization involves the cleavage of carbon-sulfur bonds and the removal of the sulfur atom from the ring.

Raney Nickel (Raney Ni) is a widely used reagent for the reductive desulfurization of sulfur-containing organic compounds, including thioethers. masterorganicchemistry.comorganicreactions.orgresearchgate.net The reaction typically involves treating the sulfur compound with an active form of Raney Ni, which is a fine nickel-aluminum alloy powder that has been leached with sodium hydroxide (B78521) to create a high-surface-area, porous nickel catalyst containing adsorbed hydrogen. masterorganicchemistry.comias.ac.in

The mechanism of Raney Ni desulfurization is generally considered a form of hydrogenolysis, where the C-S bonds are cleaved, and the resulting carbon valencies are saturated with hydrogen atoms supplied by the catalyst. organicreactions.orgias.ac.in When applied to a cyclic sulfide (B99878) like this compound, this reaction would be expected to cleave both C-S bonds, remove the sulfur atom, and reduce the carbonyl group, ultimately leading to the formation of an acyclic hydrocarbon, heptanol, or heptane, depending on the reaction conditions. The carbonyl group may or may not be reduced, as Raney Ni can also hydrogenate ketones, although sometimes the catalyst is poisoned by the sulfur before it can effect ketone reduction. ias.ac.in

Other methods for reductive desulfurization exist, including the use of nickel boride or various phosphine (B1218219) and phosphite (B83602) reagents, which can offer different selectivities and milder reaction conditions. acs.orgdaneshyari.comnih.gov

Desulfurization Reactions and Ring Manipulation

Extrusion of Sulfur Dioxide from this compound Sulfones

The extrusion of sulfur dioxide from α-halo sulfones to form alkenes is a well-established transformation known as the Ramberg-Bäcklund reaction. wikipedia.orgnumberanalytics.comsynarchive.com This reaction proceeds via a base-induced rearrangement and has been a valuable tool in organic synthesis for creating carbon-carbon double bonds. numberanalytics.comresearchgate.net

The reaction conditions, particularly the choice of base, can influence the stereoselectivity of the resulting alkene. While weaker bases often lead to the formation of Z-alkenes, stronger bases predominantly yield E-alkenes. organic-chemistry.org A significant advancement in this methodology is the development of one-pot procedures where the α-halosulfone is generated in situ from the corresponding sulfone, thus avoiding the isolation of the potentially problematic halogenated intermediate. organic-chemistry.org

Recent research has also explored the use of alternative halogenating agents to circumvent the use of ozone-depleting substances like carbon tetrachloride. researchgate.net The Ramberg-Bäcklund reaction's ability to form double bonds within various ring sizes makes it a versatile method in synthetic chemistry. wikipedia.org

Ring-Opening and Ring-Closing Metathesis Involving the Thioether

Olefin metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds. nih.gov This transition metal-catalyzed process involves the breaking and making of carbon-carbon multiple bonds through the intermediacy of metal carbenes. nih.gov Two key variations of this reaction are Ring-Opening Metathesis Polymerization (ROMP) and Ring-Closing Metathesis (RCM). rsc.org

While olefin metathesis is highly chemoselective, the presence of sulfur-containing moieties can sometimes pose a challenge due to potential coordination of the sulfur atom to the metal catalyst, which can lead to catalyst deactivation. nih.govrsc.orgraineslab.com However, modern ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have shown remarkable tolerance to a wide range of functional groups, including thioethers. raineslab.comru.nl These catalysts are more stable and exhibit higher activity, enabling metathesis reactions even in the presence of sulfur. raineslab.com

Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of various unsaturated heterocyclic compounds, including those containing sulfur. ru.nlacs.orgwikipedia.org RCM allows for the construction of five- to thirty-membered cyclic alkenes. organic-chemistry.orgmedwinpublishers.com The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile byproduct, typically ethylene (B1197577). wikipedia.org The stereoselectivity of the resulting cycloalkene is often dependent on the ring strain. organic-chemistry.orgmedwinpublishers.com

Conversely, ring-opening metathesis polymerization (ROMP) of sulfur-containing cyclic olefins has been less explored. rsc.org Attempts to homopolymerize such monomers have in some cases been unsuccessful, which is attributed to the "negative neighboring group effect" of the sulfur atom, leading to catalyst inhibition. rsc.org Despite these challenges, the versatility of olefin metathesis continues to drive research into its application for the synthesis and modification of sulfur-containing heterocycles. nih.govacs.org

Rearrangement Reactions of this compound and its Derivatives

This compound and its derivatives can undergo a variety of rearrangement reactions, leading to diverse and often complex molecular architectures. These transformations can be induced by acidic or basic conditions, light, or heat.

Skeletal Rearrangements Under Acidic or Basic Conditions

Acid-catalyzed rearrangements often proceed through carbocationic intermediates. youtube.com For instance, the treatment of certain cyclic ketones with strong acids can induce skeletal rearrangements, such as the pinacol (B44631) rearrangement, which involves the transformation of a 1,2-diol to a carbonyl compound. numberanalytics.com In the context of thiepane derivatives, acidic conditions could potentially lead to protonation of the carbonyl oxygen or the thioether sulfur, initiating a cascade of bond migrations to form a more stable carbocation, ultimately resulting in a rearranged carbon skeleton. youtube.comnih.gov

Base-catalyzed rearrangements, on the other hand, typically involve the formation of an enolate or other anionic intermediates. wikipedia.orgmsu.edu For example, the Baker-Venkataraman rearrangement involves the base-catalyzed conversion of an o-acyloxyketone to a β-diketone via enolate formation and subsequent acyl transfer. wikipedia.org In a thiepane system, a strong base could abstract a proton alpha to the carbonyl group, generating an enolate that could participate in intramolecular reactions. The treatment of certain dibenzodithiocinium salts with a base like potassium hydroxide has been shown to induce skeletal conversions via a spirocyclic intermediate. researchgate.net Similarly, base-catalyzed isomerization has been observed in thia-steroid systems, where a cis-fused ring system converts to the more thermodynamically stable trans-fused isomer. rsc.org

Photoinduced Rearrangements and Cycloadditions

The photochemistry of cyclic ketones is a rich field characterized by a variety of transformations, including rearrangements and cycloadditions. slideshare.net Upon absorption of light, a ketone can be excited to a singlet or triplet state, which can then undergo reactions not accessible under thermal conditions. nowgonggirlscollege.co.in

For β,γ-unsaturated ketones, irradiation can induce non-concerted sigmatropic rearrangements, such as 1,2- or 1,3-acyl shifts, leading to isomeric structures. slideshare.net Photoinduced skeletal rearrangements have been observed in complex natural product synthesis, sometimes proceeding through radical intermediates. thieme.delihouhuagroup.com In some cases, what was previously thought to be a carbocationic rearrangement was later found to be a photoinduced radical rearrangement. thieme.de

Photochemical reactions can also occur between a ketone and a thioether. The photoreduction of benzophenone (B1666685) by thioethers has been studied, indicating the potential for interaction between the excited ketone and the sulfur atom. acs.org Furthermore, the photocatalytic oxidation of thioethers to sulfoxides or sulfones can be achieved using an aromatic ketone as a photocatalyst. researchgate.net Photoinduced cycloadditions, such as the [2+2] cycloaddition of enones, can lead to the formation of cyclobutane (B1203170) rings. magadhmahilacollege.org

Thermal Rearrangements Leading to Structural Isomers

Thermal rearrangements involve the conversion of a molecule to a structural isomer through the application of heat, without the involvement of light or catalysts. These reactions often proceed through pericyclic pathways or involve the formation of reactive intermediates.

A well-known example is the vinylcyclopropane (B126155) rearrangement, where a vinyl-substituted cyclopropane (B1198618) ring expands to a cyclopentene (B43876) ring upon heating. wikipedia.org This reaction can proceed through a diradical intermediate. In the context of sulfur-containing heterocycles, thermal rearrangements of fused 1λ4,2-thiazines have been shown to yield various isomeric products through processes like nih.govrsc.org shifts and nih.govraineslab.com rearrangements. rsc.org The thermal rearrangement of a thiocarbonyl-stabilized triphenylphosphonium ylide has also been reported to produce a (Z)-1-diphenylphosphino-2-(phenylsulfenyl)alkene. mdpi.com

In some cases, thermal rearrangements can lead to a mixture of products. For instance, the thermal rearrangement of an N-hydroxyimidazole thiocarbamoyl derivative cleanly yields two isomeric thiol ester derivatives in a nearly 1:1 ratio. researchgate.net These examples highlight the potential for heat to induce significant structural changes in sulfur-containing cyclic compounds.

Advanced Spectroscopic Characterization and Conformational Analysis of Thiepan 4 One

Elucidation of Molecular Structure and Stereochemistry via Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For a molecule like Thiepan-4-one, with its flexible seven-membered ring, advanced NMR techniques are essential to unravel its complex structural and dynamic features.

Two-dimensional (2D) NMR experiments provide a wealth of information by spreading the NMR signals into a second dimension, resolving overlapping peaks and revealing correlations between different nuclei. columbia.eduemerypharma.com

Correlation Spectroscopy (COSY): The COSY experiment is a homonuclear technique that identifies protons that are spin-spin coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu In this compound, COSY spectra would reveal the connectivity between the protons on the carbon backbone, for instance, showing correlations between protons on C-2 and C-3, and between protons on C-5 and C-6. This is fundamental in assigning the proton signals in the ¹H NMR spectrum. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a heteronuclear technique that correlates the chemical shifts of protons directly attached to a specific carbon atom. columbia.edulumenlearning.com This is a highly sensitive method for assigning carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. sdsu.edu For this compound, each protonated carbon would show a correlation peak connecting its ¹³C chemical shift to the chemical shift of its attached proton(s).

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. lumenlearning.com This is crucial for determining the stereochemistry and preferred conformation of the molecule. In the flexible thiepane (B16028) ring, NOESY would reveal through-space interactions between axial and equatorial protons on the same and adjacent carbons, helping to define the chair, boat, or twist-chair conformations the ring might adopt.

A comprehensive analysis of these 2D NMR spectra would allow for the unambiguous assignment of all proton and carbon signals of this compound, as demonstrated in the analysis of other complex organic molecules. researchgate.netresearchgate.net

Table 1: Hypothetical 2D NMR Correlations for this compound This table is a representation of expected correlations based on the structure of this compound and general principles of 2D NMR spectroscopy.

| Proton(s) | COSY Correlations (with H) | HSQC Correlation (with C) | HMBC Correlations (with C) |

|---|---|---|---|

| H-2 | H-3 | C-2 | C-3, C-7 |

| H-3 | H-2 | C-3 | C-2, C-4, C-5 |

| H-5 | H-6 | C-5 | C-3, C-4, C-6, C-7 |

| H-6 | H-5, H-7 | C-6 | C-5, C-7 |

The seven-membered ring of this compound is not static but undergoes rapid conformational changes at room temperature. researchgate.net Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying these processes, such as ring inversion. numberanalytics.comnumberanalytics.com By recording NMR spectra over a range of temperatures, it is possible to observe the effects of these dynamic processes on the NMR lineshapes. ucl.ac.uk

At high temperatures, the conformational exchange is fast on the NMR timescale, and the observed spectrum is an average of the different conformations. As the temperature is lowered, the rate of exchange slows down. At the coalescence temperature, the signals for protons that exchange between different environments broaden and merge. At even lower temperatures, in the slow exchange regime, separate signals for each conformer can be observed. ucl.ac.uk

From the analysis of these temperature-dependent spectra, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, which provides a quantitative measure of the conformational stability of the thiepane ring. ucl.ac.uk For seven-membered rings, these barriers are generally low, but the presence of the ketone and the sulfur atom can influence the energy landscape.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are excellent for identifying functional groups and probing conformational states. gatewayanalytical.comlibretexts.org

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. gatewayanalytical.com It is particularly sensitive to polar bonds. copernicus.org For this compound, the most characteristic absorption bands in the FTIR spectrum would be:

C=O Stretch: The carbonyl group of the ketone will give rise to a strong, sharp absorption band, typically in the region of 1715-1700 cm⁻¹. The exact position of this band can provide subtle information about the ring strain and electronic environment of the carbonyl group.

C-S Stretch: The carbon-sulfur bond stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. iosrjournals.org These bands are often weak and can be coupled with other vibrations in the ring.

C-H Stretches and Bends: The stretching and bending vibrations of the C-H bonds of the methylene (B1212753) groups in the ring will also be present, providing further confirmation of the structure.

Table 2: Characteristic FTIR Frequencies for this compound Functional Groups This table presents expected frequency ranges based on general principles of FTIR spectroscopy.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1715 - 1700 | Strong |

| C-S | Stretch | 800 - 600 | Weak to Medium |

| C-H (sp³) | Stretch | 3000 - 2850 | Medium to Strong |

Raman spectroscopy is based on the inelastic scattering of monochromatic light. gatewayanalytical.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. copernicus.org For this compound, Raman spectroscopy would be useful for observing:

C-S and S-S vibrations: Sulfur-containing bonds often give rise to strong Raman signals.

Ring Vibrations: The collective vibrations of the thiepane ring, often referred to as ring breathing or puckering modes, can be observed in the low-frequency region of the Raman spectrum. spectroscopyonline.com The frequencies of these modes are sensitive to the conformation of the ring.

C=O Stretch: While strong in the IR, the carbonyl stretch will also be present in the Raman spectrum, though its intensity can vary.

The combined use of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound, aiding in its structural confirmation and offering insights into its conformational preferences. libretexts.orgresearchgate.netnih.gov

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry is an indispensable tool for elucidating the structure of novel compounds. For this compound, mass spectrometric techniques provide critical information on its molecular weight, elemental composition, and structural fragmentation, offering insights into its chemical stability and potential reaction pathways.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₆H₁₀OS. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), oxygen (¹⁶O = 15.994915 Da), and sulfur (³²S = 31.972071 Da), the theoretical exact mass can be calculated. missouri.edu

This precise measurement is fundamental in distinguishing this compound from other isobaric compounds, which may have the same nominal mass but different elemental compositions.

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Formula | Constituent Elements | Isotopic Masses (Da) | Calculated Exact Mass (Da) |

| C₆H₁₀OS | 6 x ¹²C | 12.000000 | 130.045236 |

| 10 x ¹H | 1.007825 | ||

| 1 x ¹⁶O | 15.994915 | ||

| 1 x ³²S | 31.972071 |

This table presents the calculated theoretical exact mass for the primary isotopic composition of this compound.

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the fragmentation pathways of a selected precursor ion. stolaf.edusisweb.com For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer.

Table 2: Predicted Fragmentation Pathways for Protonated this compound ([C₆H₁₀OS+H]⁺)

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Key Fragment Ions (m/z) | Neutral Loss |

| 131.0529 | α-cleavage followed by loss of CO | 103.0529 | CO |

| 131.0529 | Ring opening followed by loss of C₂H₄ | 103.0166 | C₂H₄ |

| 131.0529 | Rearrangement and loss of H₂S | 97.0653 | H₂S |

| 131.0529 | Cleavage and loss of CH₂CO | 89.0357 | CH₂CO |

This table outlines plausible fragmentation pathways and resulting ions for this compound based on general principles of mass spectrometry for cyclic ketones and sulfides.

Isotopic labeling is a powerful technique to trace the pathways of atoms through chemical reactions and fragmentation processes in mass spectrometry. numberanalytics.comnumberanalytics.comresearchgate.net By selectively replacing an atom with its heavier isotope (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O), one can follow the labeled atom through the fragmentation process, providing definitive evidence for proposed mechanisms. researchgate.net

For instance, to confirm a proposed McLafferty-type rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, one could synthesize a this compound derivative selectively deuterated at the γ-position. Observing the retention or loss of the deuterium (B1214612) label in the resulting fragments would provide strong evidence for or against this pathway. While no specific isotopic labeling studies on this compound have been reported, this methodology remains a critical tool for detailed mechanistic investigation in mass spectrometry. bohrium.com

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. eurjchem.comrsc.org

To date, the single-crystal X-ray structure of this compound itself has not been reported in publicly accessible databases. However, analysis of related seven-membered sulfur-containing heterocycles can provide valuable insights into the expected molecular architecture. illinois.educhemrxiv.orgnih.gov For instance, studies on seven-membered rings containing sulfur atoms reveal that these rings often adopt puckered, non-planar conformations such as a twist-chair or boat-chair to minimize steric and torsional strain. chemrxiv.org

The introduction of the ketone at the 4-position in the thiepane ring is expected to influence the ring conformation due to the sp² hybridization of the carbonyl carbon and the dipole moment of the C=O bond. The precise conformation would likely be a distorted version of a standard seven-membered ring conformation.

Table 3: Anticipated Crystallographic Parameters for a this compound Derivative

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Conformation | Puckered (e.g., Twist-Chair) |

| C-S Bond Lengths | ~1.80 - 1.85 Å |

| C-C Bond Lengths | ~1.52 - 1.55 Å |

| C=O Bond Length | ~1.21 - 1.23 Å |

| C-S-C Bond Angle | ~100 - 105° |

| C-CO-C Bond Angle | ~115 - 120° |

This table provides expected crystallographic parameters for a hypothetical this compound derivative based on data from structurally similar seven-membered sulfur heterocycles.

In the absence of strong hydrogen bond donors in the this compound molecule itself, the primary intermolecular interactions in a pure crystal would be weaker van der Waals forces and dipole-dipole interactions involving the carbonyl group. However, in the presence of co-crystallizing agents with hydrogen bond donors (e.g., water, alcohols), or in derivatives containing groups like hydroxyls or amides, hydrogen bonding would play a crucial role in the formation of supramolecular assemblies. eurjchem.com

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for determining the enantiomeric excess (e.e.) and assigning the absolute configuration of chiral compounds like substituted thiepan-4-ones. The two primary chiroptical techniques employed for these purposes are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

The fundamental principle behind these techniques lies in the fact that enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light. rsc.org One enantiomer will absorb left-circularly polarized light more strongly than right-circularly polarized light, while its mirror image will exhibit the opposite behavior. This differential absorption is the basis of Circular Dichroism. ntu.edu.sg Similarly, the plane of plane-polarized light will be rotated in opposite directions by each enantiomer, and the magnitude of this rotation varies with the wavelength of the light, a phenomenon known as Optical Rotatory Dispersion. wikipedia.org By measuring these differences, one can not only distinguish between enantiomers but also quantify their relative amounts in a mixture and deduce their absolute spatial arrangement. mgcub.ac.in

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light (ΔA = AL - AR) as a function of wavelength. ntu.edu.sg This differential absorption occurs only in spectral regions where the molecule has a chromophore, an atom or group of atoms responsible for light absorption. libretexts.org In the case of this compound, the carbonyl group (C=O) serves as the key chromophore.

For a chiral derivative of this compound, the carbonyl chromophore resides in a chiral environment due to the puckered, asymmetric nature of the seven-membered thiepane ring and the influence of any substituents. This chirality is transferred to the electronic transitions of the carbonyl group, primarily the n → π* transition, which occurs at around 290-300 nm. This transition is weak in conventional UV-Vis absorption spectroscopy but typically gives rise to a distinct signal, known as a Cotton effect, in the CD spectrum.

The sign and intensity of the Cotton effect are directly related to the absolute configuration of the chiral centers in the vicinity of the chromophore. The "Octant Rule," a well-established empirical rule for cyclic ketones, can be used to predict the sign of the n → π* Cotton effect based on the spatial disposition of substituents relative to the carbonyl group. By comparing the experimentally measured CD spectrum to predictions from the Octant Rule or from quantum-chemical calculations, the absolute configuration of a chiral this compound derivative can be assigned. wiley.com

Furthermore, the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. This relationship forms the basis for determining the enantiomeric excess of a sample. A pure enantiomer will show a maximal CD signal, while a racemic mixture (50:50 of both enantiomers) will be CD-silent as the signals from the two enantiomers cancel each other out. acs.org By measuring the CD signal of a sample of unknown enantiomeric composition and comparing it to the signal of a pure enantiomer standard, the e.e. can be accurately calculated.

The data below illustrates a hypothetical application of this principle for a chiral this compound derivative.

| Enantiomeric Excess (% e.e.) of (R)-enantiomer | Molar Ellipticity [θ] at λmax (deg·cm²·dmol⁻¹) |

| 100% | +1500 |

| 75% | +1125 |

| 50% | +750 |

| 25% | +375 |

| 0% (Racemic) | 0 |

| -50% (50% e.e. of (S)-enantiomer) | -750 |

| -100% (100% of (S)-enantiomer) | -1500 |

This table represents hypothetical data for illustrative purposes, showing the linear relationship between enantiomeric excess and the measured molar ellipticity for a chiral this compound derivative.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD spectrum is a plot of specific rotation [α] versus wavelength (λ). In regions far from an absorption band, the optical rotation changes gradually with wavelength, resulting in a plain curve. However, within an absorption band of a chromophore, the rotation undergoes rapid and dramatic changes, producing a characteristic peak and trough. This phenomenon is also known as a Cotton effect, and ORD and CD are intimately related through a mathematical relationship known as the Kramers-Kronig transforms. rsc.org

While direct chiroptical studies on this compound are not extensively documented in the literature, research on the closely related thiepan-2-ones provides significant insight into how ORD is applied to this class of compounds. A study on optically pure (R)-(-)-4-methylthiepan-2-one and (R)-(+)-5-methylthiepan-2-one revealed complex ORD spectra with multiple Cotton effects between 200 and 620 nm. acs.org

For these thiepan-2-one derivatives, two distinct Cotton effects were observed, corresponding to the n → π* and π → π* electronic transitions of the thiolactone chromophore. acs.org The sign and magnitude of these Cotton effects are dependent on the absolute configuration and the conformation of the seven-membered ring.

The following table summarizes the key ORD findings for these related compounds, demonstrating the data that would be sought in a study of chiral this compound.

| Compound | Solvent | Cotton Effect 1 (n → π) | Cotton Effect 2 (π → π) |

| Peak [Φ] (λ nm) | Trough [Φ] (λ nm) | ||

| (R)-(-)-4-Methylthiepan-2-one | Dioxane | - | - |

| (R)-(-)-4-Methylthiepan-2-one | Methanol (B129727) | -1100 (305) | - |

| (R)-(+)-5-Methylthiepan-2-one | Dioxane | - | - |

| (R)-(+)-5-Methylthiepan-2-one | Methanol | +470 (300) | - |

Data adapted from Overberger, C. G., & Weise, J. K. (1968). Syntheses and Optical Rotatory Dispersion Studies of Asymmetric Thiepan-2-ones. Journal of the American Chemical Society, 90(13), 3525–3532. acs.org

These ORD studies highlight how the position of a substituent on the thiepane ring significantly influences the chiroptical properties. By analyzing the sign and magnitude of the Cotton effects, and how they shift with solvent polarity, detailed information about the stereochemistry and conformational preferences of the flexible seven-membered ring can be elucidated. Similar comprehensive ORD studies on chiral derivatives of this compound would be invaluable for assigning their absolute configurations and understanding their conformational behavior in solution.

Computational and Theoretical Investigations of Thiepan 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations offer a detailed picture of electron distribution, molecular orbital energies, and ground-state geometries, which are crucial for predicting chemical reactivity.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. Studies on the parent thiepane (B16028) ring using DFT methods like the meta-hybrid functional M06-2X with a 6-311++G(d,p) basis set provide a solid foundation for understanding Thiepan-4-one. nih.gov

For this compound, DFT calculations are used to optimize the molecular geometry, predicting key structural parameters. The introduction of the sp²-hybridized carbonyl carbon at the C4 position is expected to cause some flattening of the seven-membered ring compared to the parent thiepane. The C-S-C bond angle, calculated to be around 103.1° in thiepane, may be slightly altered due to changes in ring strain. nih.gov Similarly, bond lengths and dihedral angles will adjust to accommodate the geometric and electronic influence of the ketone group.